molecular formula C15H17NO3 B138988 4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one CAS No. 155399-10-3

4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one

Cat. No.: B138988
CAS No.: 155399-10-3
M. Wt: 259.3 g/mol
InChI Key: VKEZZGBUHSYSJM-UHFFFAOYSA-N
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Description

4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C15H17NO3 and a molecular weight of 259.3 g/mol . This compound is known for its unique structure, which includes an oxazolidinone ring, a benzyl group, and a pent-4-enoyl side chain. It is used in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone derivative with a benzyl halide and a pent-4-enoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

    Addition: The pent-4-enoyl side chain can participate in addition reactions with electrophiles like bromine or hydrogen chloride.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzyl group and pent-4-enoyl side chain may also contribute to its biological effects by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

4-Benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one can be compared with other similar compounds, such as:

    4-Benzyl-3-pent-4-enoyl-1,3-thiazolidin-2-one: This compound has a thiazolidinone ring instead of an oxazolidinone ring, which may result in different chemical and biological properties.

    4-Benzyl-3-pent-4-enoyl-1,3-imidazolidin-2-one: The imidazolidinone ring in this compound may confer different reactivity and interactions with biological targets.

    4-Benzyl-3-pent-4-enoyl-1,3-pyrrolidin-2-one:

Properties

IUPAC Name

4-benzyl-3-pent-4-enoyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-3-9-14(17)16-13(11-19-15(16)18)10-12-7-5-4-6-8-12/h2,4-8,13H,1,3,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEZZGBUHSYSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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